molecular formula C15H8F2N2 B3025005 2-[Cyano(4-fluorophenyl)methyl]-6-fluorobenzenecarbonitrile CAS No. 303150-37-0

2-[Cyano(4-fluorophenyl)methyl]-6-fluorobenzenecarbonitrile

Cat. No.: B3025005
CAS No.: 303150-37-0
M. Wt: 254.23 g/mol
InChI Key: FRAYNJTZNABMLR-UHFFFAOYSA-N
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Description

2-[Cyano(4-fluorophenyl)methyl]-6-fluorobenzenecarbonitrile is a chemical compound with the molecular formula C15H8F2N2 . It belongs to the class of thiazolidinones, which are known to exhibit various biological activities.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyano group attached to a fluorophenyl group, which is further attached to a fluorobenzenecarbonitrile . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 254.23 . Detailed physical and chemical properties such as melting point, boiling point, density, etc., would require specific experimental data .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory materials, demonstrates the potential of fluoro-substituted benzonitriles in complex synthesis processes (Qiu, Gu, Zhang, & Xu, 2009).
  • The formation of 6-substituted phenanthridines via organometallic additions to the cyano group of fluoro-substituted benzonitriles highlights the versatility of these compounds in creating complex molecular structures (Lysén, Kristensen, Vedsø, & Begtrup, 2002).
  • In the field of optoelectronics, fluoro and cyano-substituted compounds have been utilized in designing materials for OLEDs, showcasing their applicability in advanced technology (Cao et al., 2018).

Material Sciences and Catalysis

  • Fluoro and cyano-substituted benzenes have been applied in the development of new catalytic processes, which could have implications in various industrial and pharmaceutical synthesis pathways (Maleki & Ashrafi, 2014).

Molecular Structure Studies

  • Investigations into the molecular structures of fluoro and cyano-substituted compounds, like the study of the crystal structure of Allyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, contribute to a better understanding of their chemical behavior and potential applications (Mohandas et al., 2019).

Safety and Hazards

While specific safety data for this compound isn’t available, general precautions should be taken while handling it. These include avoiding ingestion and inhalation, using it only in well-ventilated areas, and wearing appropriate personal protective equipment . Decomposition can lead to the release of irritating gases and vapors .

Properties

IUPAC Name

2-[cyano-(4-fluorophenyl)methyl]-6-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2N2/c16-11-6-4-10(5-7-11)13(8-18)12-2-1-3-15(17)14(12)9-19/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAYNJTZNABMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)C(C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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